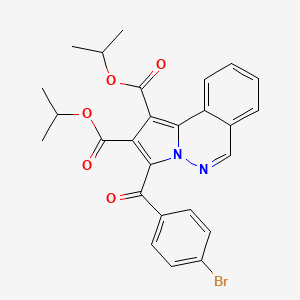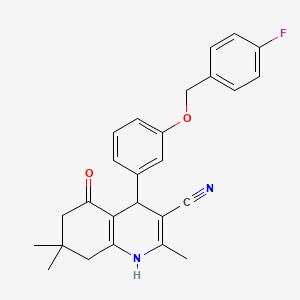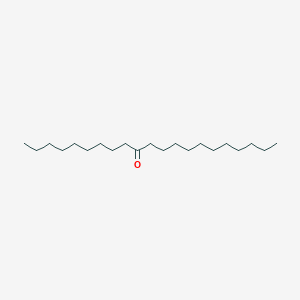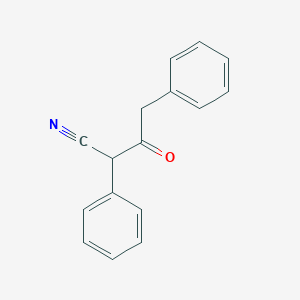
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a 2-chloro-3-methoxyphenyl ring and a 3-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 3-methylaniline.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with 3-methylaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The propenamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Chloro-3-formylphenyl)-N-(3-methylphenyl)-2-propenamide or 3-(2-Chloro-3-carboxyphenyl)-N-(3-methylphenyl)-2-propenamide.
Reduction: 3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)propanamide.
Substitution: 3-(2-Amino-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide or 3-(2-Thio-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase or kinases, leading to reduced inflammation or cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-butenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct pharmacological properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
853350-00-2 |
|---|---|
Molekularformel |
C17H16ClNO2 |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO2/c1-12-5-3-7-14(11-12)19-16(20)10-9-13-6-4-8-15(21-2)17(13)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |
InChI-Schlüssel |
OGHILSVEFOOYKX-MDZDMXLPSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)





![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
